molecular formula C25H25FN2O4 B3891726 N-(2-fluorobenzyl)-3-{1-[(2-oxo-2H-chromen-3-yl)carbonyl]-3-piperidinyl}propanamide

N-(2-fluorobenzyl)-3-{1-[(2-oxo-2H-chromen-3-yl)carbonyl]-3-piperidinyl}propanamide

Cat. No.: B3891726
M. Wt: 436.5 g/mol
InChI Key: QWSLTJLJFWQPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coumarins are a class of compounds with a benzopyrone structure . They have been found in nature and have been synthesized for their various pharmacological activities . They have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .


Synthesis Analysis

Coumarin derivatives can be synthesized through various methods. For example, new coumarin derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .


Molecular Structure Analysis

The basic structure of coumarins consists of a benzene ring fused with a α-pyrone nucleus . The carbon in the 3-position has a partial negative charge in coumarins .


Chemical Reactions Analysis

Coumarin derivatives can undergo various chemical reactions. For instance, a number of new coumarin derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .


Physical and Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives can vary widely. For example, one study reported the yield, melting point, and NMR data for a synthesized coumarin derivative .

Mechanism of Action

Coumarins have a variety of anti-tumor mechanisms, including inhibition of carbonic anhydrase, targeting PI3K/Akt/mTOR signaling pathways, inducing cell apoptosis protein activation, inhibition of tumor multidrug resistance, inhibition of microtubule polymerization, regulating the reactive oxygen species, and inhibition of tumor angiogenesis .

Safety and Hazards

While coumarins have been shown to have various pharmacological activities, they can also have potential hazards. For instance, accumulation of copper over time in the human body can cause serious illnesses such as Alzheimer’s and Parkinson’s .

Future Directions

The development of new effective and safe drugs remains a crucial problem, and coumarin derivatives have shown an extremely wide and inestimable potential in the field of anti-tumor therapy . Their anti-tumor mechanisms are very diverse, indicating good prospects for further development of coumarin derivatives as agents with wide spectra of anticonvulsant activity .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-[1-(2-oxochromene-3-carbonyl)piperidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O4/c26-21-9-3-1-8-19(21)15-27-23(29)12-11-17-6-5-13-28(16-17)24(30)20-14-18-7-2-4-10-22(18)32-25(20)31/h1-4,7-10,14,17H,5-6,11-13,15-16H2,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSLTJLJFWQPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O)CCC(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorobenzyl)-3-{1-[(2-oxo-2H-chromen-3-yl)carbonyl]-3-piperidinyl}propanamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorobenzyl)-3-{1-[(2-oxo-2H-chromen-3-yl)carbonyl]-3-piperidinyl}propanamide
Reactant of Route 3
Reactant of Route 3
N-(2-fluorobenzyl)-3-{1-[(2-oxo-2H-chromen-3-yl)carbonyl]-3-piperidinyl}propanamide
Reactant of Route 4
Reactant of Route 4
N-(2-fluorobenzyl)-3-{1-[(2-oxo-2H-chromen-3-yl)carbonyl]-3-piperidinyl}propanamide
Reactant of Route 5
N-(2-fluorobenzyl)-3-{1-[(2-oxo-2H-chromen-3-yl)carbonyl]-3-piperidinyl}propanamide
Reactant of Route 6
Reactant of Route 6
N-(2-fluorobenzyl)-3-{1-[(2-oxo-2H-chromen-3-yl)carbonyl]-3-piperidinyl}propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.